1-(Pyridine-4-carbonyl)-1,4-diazepane
Description
Contextualization within Heterocyclic Chemistry
1-(Pyridine-4-carbonyl)-1,4-diazepane is a heterocyclic compound, a class of organic molecules that feature a ring structure containing atoms of at least two different elements. Specifically, it incorporates two key heterocyclic motifs: a pyridine (B92270) ring and a 1,4-diazepane ring. The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom, a common feature in many biologically active compounds. The 1,4-diazepane is a seven-membered saturated ring with two nitrogen atoms at positions 1 and 4. The linkage between these two rings is an amide bond, formed from the carbonyl group of isonicotinic acid (pyridine-4-carboxylic acid) and one of the nitrogen atoms of the 1,4-diazepane ring. This combination of a rigid, aromatic pyridine unit and a flexible, saturated diazepane scaffold bestows upon the molecule a unique three-dimensional structure and chemical properties that are of significant interest in the design of new bioactive molecules.
Significance of 1,4-Diazepane Scaffolds as Research Targets
The 1,4-diazepane ring system is recognized in medicinal chemistry as a "privileged scaffold". This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile foundation for the development of a wide array of therapeutic agents. semanticscholar.orgjocpr.com The inherent flexibility of the seven-membered diazepane ring allows it to adopt various conformations, enabling its derivatives to interact effectively with the binding sites of diverse proteins.
Academic research has demonstrated that compounds incorporating the 1,4-diazepane moiety exhibit a broad spectrum of biological activities. nih.gov These include, but are not limited to, antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties. semanticscholar.orgnih.gov The versatility of this scaffold has made it a focal point for synthetic and medicinal chemists aiming to discover new drugs for a variety of diseases.
Overview of Current Academic Research Trajectories for this compound Derivatives
While direct and extensive research specifically on derivatives of this compound is not widely published, the current research trajectories for this class of compounds can be inferred from the broader investigation of both 1,4-diazepane and pyridine carboxamide derivatives. The primary focus of such research is overwhelmingly in the realm of drug discovery and medicinal chemistry.
Anticancer Research: A significant avenue of exploration for related compounds is in oncology. Pyridine carboxamide derivatives have been investigated as potent inhibitors of various kinases, which are crucial enzymes in cancer cell signaling pathways. nih.govresearchgate.net For instance, novel substituted pyridine carboxamide derivatives have been identified as potent allosteric SHP2 inhibitors, showing robust antitumor efficacy in preclinical models. nih.govresearchgate.net The 1,4-diazepane scaffold itself is also a core component of molecules with demonstrated anticancer activity. mdpi.com Therefore, it is a logical trajectory for researchers to explore derivatives of this compound for their potential as novel anticancer agents.
Infectious Diseases: The pyridine carboxamide moiety is a key feature in several antitubercular agents. asm.org Research has identified pyridine carboxamide derivatives with significant activity against Mycobacterium tuberculosis, including drug-resistant strains. asm.org Given the urgent need for new antibiotics, the synthesis and evaluation of this compound derivatives as potential anti-tubercular or antibacterial agents represents a promising research direction. nih.gov
Central Nervous System (CNS) Disorders: The 1,4-diazepane scaffold is historically associated with compounds acting on the central nervous system. jocpr.comresearchgate.net Bioisosteres of benzodiazepines, which often feature a diazepine (B8756704) ring, are actively being investigated as selective potentiators of GABAA receptors for the potential treatment of epilepsy and anxiety. nih.gov Consequently, the exploration of this compound derivatives for their activity on CNS targets remains a viable and historically validated research path.
Other Therapeutic Areas: The versatility of the parent scaffolds suggests that research into derivatives of this compound could extend to other therapeutic areas. For example, pyridine carboxamide derivatives have been explored as urease inhibitors, which could have applications in treating infections by urease-producing bacteria. mdpi.com
The general approach in these research trajectories involves the synthesis of a library of derivatives by modifying the core structure of this compound. These modifications could include adding various substituents to the pyridine ring or the second nitrogen of the diazepane ring. These new compounds are then screened for their biological activity against a panel of relevant targets. Promising "hit" compounds are then further optimized to improve their potency, selectivity, and pharmacokinetic properties.
Table 1: Investigated Biological Activities of Structurally Related Scaffolds
| Scaffold | Biological Activity | Research Focus |
|---|---|---|
| 1,4-Diazepane | Anticancer, Antiviral, CNS activity | Development of novel therapeutic agents for various diseases. |
| Pyridine Carboxamide | SHP2 Inhibition, Antitubercular, Urease Inhibition | Discovery of enzyme inhibitors for cancer and infectious diseases. |
| Benzodiazepine (B76468) | Anxiolytic, Anticonvulsant | Modulation of GABAA receptors for neurological disorders. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-diazepan-1-yl(pyridin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11(10-2-5-13-6-3-10)14-8-1-4-12-7-9-14/h2-3,5-6,12H,1,4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWECACRPYUGBDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Design and Derivatization Strategies of 1 Pyridine 4 Carbonyl 1,4 Diazepane
Rational Design Principles for 1-(Pyridine-4-carbonyl)-1,4-diazepane Analogs
The rational design of analogs of this compound is guided by established medicinal chemistry principles aimed at optimizing drug-like properties. These principles include pharmacophore modeling, structure-activity relationship (SAR) studies, and bioisosteric replacement.
Pharmacophore Modeling: This computational approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) necessary for biological activity. For this compound, key pharmacophoric features would likely include the hydrogen bond acceptor capability of the pyridine (B92270) nitrogen and the carbonyl oxygen, the hydrophobic surface of the pyridine ring, and the spatial orientation of substituents on the 1,4-diazepane ring. By understanding the target's binding site, new analogs can be designed to better fit these requirements, potentially enhancing potency and selectivity.
Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. For this scaffold, SAR exploration would involve modifications at three primary sites: the pyridine ring, the carbonyl linker, and the 1,4-diazepane ring. The goal is to identify which structural features are critical for activity and which can be altered to improve properties like solubility, metabolic stability, and target affinity. For instance, studies on related pyridine derivatives have shown that the presence and position of specific functional groups can significantly enhance antiproliferative activity. nih.gov
Structural Modifications of the 1,4-Diazepane Ring System
The 1,4-diazepane ring is a versatile scaffold that offers multiple points for modification to fine-tune the properties of the molecule. nih.gov Its conformational flexibility allows it to adopt various shapes to fit different biological targets. mdpi.com
Substitution on the Ring: The secondary amine at the 4-position of the diazepane ring is a prime site for introducing a wide variety of substituents. This can be used to modulate lipophilicity, introduce additional binding interactions, or attach linkers for creating more complex molecules. The carbon atoms of the diazepane ring can also be substituted to introduce chirality and explore stereoselective interactions with the target.
Ring Fusion and Bridging: To reduce the conformational flexibility of the 1,4-diazepane ring and lock it into a more bioactive conformation, it can be fused with other ring systems. jocpr.comnih.gov Fusing the diazepane with aromatic or aliphatic rings can create rigid tricyclic structures with well-defined three-dimensional shapes. nih.govmdpi.com Bridging the diazepane ring can also create bicyclic systems with unique geometries.
Table 1: Representative Structural Modifications of the 1,4-Diazepane Ring
| Modification Type | Example of Modification | Potential Impact |
| N-Substitution | Alkylation, Arylation, Acylation at the N-4 position | Modulate solubility, lipophilicity, and target interactions. |
| C-Substitution | Introduction of alkyl or aryl groups on the carbon backbone | Introduce chirality, influence ring conformation, and explore new binding pockets. |
| Ring Fusion | Fusion with a benzene (B151609) ring to form a benzodiazepine (B76468) | Increase rigidity, alter pharmacokinetic properties, and create novel scaffolds. nih.gov |
| Ring Bridging | Creation of a bicyclic diazepane structure | Constrain the conformation to a bioactive form and improve target selectivity. |
Diversification of the Pyridine-4-carbonyl Moiety
The pyridine-4-carbonyl moiety is a key component of the scaffold, contributing to its electronic properties and potential for hydrogen bonding. rsc.org Diversification of this part of the molecule can significantly impact its biological activity.
Substitution on the Pyridine Ring: The pyridine ring can be substituted at various positions to alter its electronic properties, steric profile, and potential for interactions with the target. Electron-donating or electron-withdrawing groups can be introduced to modulate the basicity of the pyridine nitrogen and the reactivity of the ring. mdpi.comnih.gov The introduction of substituents can also be used to block metabolic pathways, thereby increasing the compound's half-life.
Modification of the Carbonyl Group: The carbonyl group of the amide linker can be modified to alter its hydrogen bonding capacity and susceptibility to hydrolysis. For example, it can be reduced to a methylene (B1212753) group to remove the hydrogen bond acceptor and increase flexibility, or it can be converted to a thiocarbonyl group. asianpubs.org
Bioisosteric Replacement of the Pyridine Ring: The entire pyridine ring can be replaced with other heterocycles to explore different binding modes and improve physicochemical properties. rsc.org Potential bioisosteres for the pyridine ring include pyrimidine, pyrazine, or other five- and six-membered aromatic heterocycles. mdpi.com Non-aromatic replacements, such as saturated rings, have also been explored to improve properties like solubility and metabolic stability. chemrxiv.org
Table 2: Strategies for Diversification of the Pyridine-4-carbonyl Moiety
| Diversification Strategy | Example of Modification | Rationale |
| Pyridine Ring Substitution | Addition of halogens, alkyl, or alkoxy groups | Modulate electronics, lipophilicity, and metabolic stability. nih.gov |
| Carbonyl Group Modification | Reduction to a methylene bridge or conversion to a thiocarbonyl | Alter hydrogen bonding and hydrolytic stability. |
| Pyridine Ring Bioisosteres | Replacement with pyrimidine, pyrazine, or benzonitrile | Improve pharmacokinetic properties and explore new interactions. researchgate.netnih.gov |
Integration of 1,4-Diazepane Scaffolds into Complex Molecular Architectures
The this compound scaffold can serve as a versatile building block for the construction of larger and more complex molecules, including macrocycles and multi-target ligands. researchgate.net
Macrocyclization: The 1,4-diazepane ring can be incorporated into macrocyclic structures. nih.gov This can be achieved by linking the N-4 position of the diazepane to another part of the molecule, either directly or through a linker. Macrocyclization can pre-organize the molecule into a bioactive conformation, leading to increased potency and selectivity.
Fused Heterocyclic Systems: The diazepane ring can be used as a foundation for the synthesis of novel fused heterocyclic systems. jocpr.comnih.gov For example, it can be annulated with other rings to create polycyclic structures with unique three-dimensional arrangements. researchgate.netacs.org
Multi-target Ligands: In the context of polypharmacology, the scaffold can be used to design ligands that interact with multiple biological targets simultaneously. frontiersin.org The N-4 position of the diazepane provides a convenient attachment point for another pharmacophore, allowing for the creation of hybrid molecules with dual activity.
Table 3: Integration of 1,4-Diazepane Scaffolds into Complex Architectures
| Architectural Strategy | Description | Potential Advantages |
| Macrocycle Formation | Incorporating the diazepane ring into a larger cyclic structure. | Constrained conformation, improved binding affinity, and enhanced cell permeability. nih.gov |
| Fused System Synthesis | Annulating the diazepane with other heterocyclic or carbocyclic rings. | Creation of novel, rigid scaffolds with defined spatial arrangements. nih.gov |
| Multi-target Ligand Design | Linking the diazepane scaffold to another pharmacophore. | Addressing complex diseases by modulating multiple pathways simultaneously. |
Computational and Theoretical Studies on 1 Pyridine 4 Carbonyl 1,4 Diazepane
Quantum Chemical Calculations for 1,4-Diazepane Derivatives
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of 1,4-diazepane derivatives at the atomic level.
DFT methods are frequently used to model the electronic properties of diazepine (B8756704) and diazepane derivatives to predict their reactivity. ijpcbs.comresearchgate.net By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the most likely sites for nucleophilic and electrophilic attacks. ijpcbs.com For instance, DFT-based reactivity descriptors like chemical potential, hardness, and electrophilicity can determine whether a reaction will proceed and which atoms are most likely to participate. ijpcbs.com
In the context of 1-(Pyridine-4-carbonyl)-1,4-diazepane, such calculations would be invaluable. They could predict the charge distribution across the molecule, highlighting the reactivity of the pyridine (B92270) ring's nitrogen, the carbonyl group's oxygen, and the diazepane ring's nitrogen atoms. This information is crucial for designing synthetic pathways and understanding potential metabolic transformations.
| Parameter | Typical Computational Method | Predicted Property or Application |
|---|---|---|
| HOMO-LUMO Energy Gap | DFT (e.g., B3LYP/6-311G(d,p)) | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Mulliken/NPA Population Analysis | DFT, Hartree-Fock | Calculates atomic charges to identify nucleophilic and electrophilic centers. ijpcbs.com |
| Fukui Functions | DFT | Identifies the most reactive sites within a molecule for various types of reactions. ijpcbs.com |
| Global Reactivity Descriptors (Hardness, Chemical Potential) | DFT | Predicts the overall electrophilic or nucleophilic nature of the molecule. ijpcbs.com |
The seven-membered 1,4-diazepane ring is conformationally flexible and can exist in various forms, such as chair, boat, and twist-boat conformations. The specific conformation adopted by a derivative significantly influences its physical properties and biological activity. Computational methods are essential for exploring this complex conformational landscape.
Computational chemistry provides profound insights into the mechanisms of chemical reactions, allowing researchers to map out entire reaction pathways, including transition states and intermediates. For 1,4-diazepane derivatives, theoretical studies have been employed to understand their synthesis and reactivity.
For example, quantum chemical calculations have been used to investigate the multi-step synthesis of complex N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines. nih.gov These studies evaluated the viability of different reaction paths by calculating the Gibbs free energies of transition states, confirming that the tri-alkylated products are formed via direct reductive amination of a di-alkylated intermediate. nih.gov Similarly, the mechanism for the synthesis of 1,4-diazepines from the reaction of diamines with other reagents has been investigated using DFT methods to optimize the geometries of reactants, transition states, and products, thereby clarifying the reaction pathway. ijpcbs.com Such computational approaches could be applied to this compound to optimize its synthesis, predict potential byproducts, and understand its stability under various conditions.
Molecular Modeling and Docking Studies for Molecular Interaction Prediction
Molecular modeling, particularly docking and molecular dynamics simulations, is a cornerstone of modern drug discovery, enabling the prediction of how a ligand like this compound might interact with a biological target.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. wjarr.com This method is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-target recognition. For 1,4-diazepane derivatives, docking studies have been crucial in identifying and optimizing their interactions with various biological targets.
For instance, studies on novel 1,4-diazepane-based sigma receptor (σR) ligands used molecular docking to visualize how these compounds fit into the receptor's binding site. nih.govnih.gov These simulations identified key interactions, such as hydrogen bonds and van der Waals forces, between the ligands and specific amino acid residues of the receptor. nih.gov Subsequent molecular dynamics (MD) simulations, which model the movement of atoms over time, were used to confirm the stability of these predicted binding poses. nih.govnih.gov This combined approach allows for a detailed, atom-level understanding of the binding mechanism, which is essential for designing more potent and selective molecules. nih.govmdpi.com
| Protein Target Class | Specific Example | Therapeutic Area | Reference |
|---|---|---|---|
| Sigma Receptors (σR) | σ1 and σ2 subtypes | Neurodegenerative disorders, Antipsychotics | nih.govnih.gov |
| GABAA Receptor | α1/γ2 subunit interface | Anxiolytics, Anticonvulsants | wjarr.comnih.gov |
| Orexin Receptors | OX1R / OX2R | Sleep disorders, Addiction | nih.gov |
| Cyclin-Dependent Kinase 2 (CDK-2) | CDK-2 | Anticancer | researchgate.net |
Beyond predicting the binding pose, a major goal of computational chemistry is to estimate the binding affinity—the strength of the interaction between a ligand and its target. frontiersin.org A higher binding affinity often correlates with greater potency.
Docking programs use scoring functions to rank different poses and provide an estimate of binding strength, often expressed as a docking score or binding energy. wjarr.comfrontiersin.org For example, in a study of 1,4-diazepane-based sigma receptor ligands, the calculated binding affinities helped explain the experimentally observed differences in potency between various derivatives. nih.gov More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations, can be applied to snapshots from MD simulations to provide a more accurate estimate of the binding free energy. mdpi.com These computational tools are invaluable for prioritizing which novel compounds, such as derivatives of this compound, should be synthesized and tested in the laboratory, thereby accelerating the drug discovery process. frontiersin.org
Investigation of Molecular Interactions and Biological Activity in Vitro and Mechanistic Focus
1,4-Diazepane as a Privileged Scaffold in Molecular Biology Research
The 1,4-diazepane ring system is widely recognized in medicinal chemistry as a "privileged scaffold". researchgate.netnih.govbwise.kr This designation is attributed to its versatile three-dimensional structure which allows it to serve as a template for designing ligands that can interact with a diverse range of biological targets, including enzymes, G-protein coupled receptors (GPCRs), and ion channels. researchgate.netnih.gov The unique geometry of the seven-membered diazepine (B8756704) ring enables it to fit effectively into various binding sites, providing a stable framework for the strategic placement of functional groups to enhance affinity and selectivity for specific molecular targets. nih.gov The clinical and commercial success of drugs based on the related 1,4-benzodiazepine (B1214927) structure has further cemented the status of this heterocyclic system as a valuable starting point in drug discovery. bwise.kr Consequently, derivatives of the 1,4-diazepane scaffold have been explored for a wide array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties. acs.orgnih.govjohnshopkins.eduresearchgate.net
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Understanding the structure-activity relationship (SAR) is crucial for optimizing the interaction of 1,4-diazepane derivatives with their biological targets. These studies involve systematically modifying the chemical structure and evaluating the resulting impact on biological activity.
Impact of Substituents on Molecular Target Interaction
The biological activity of compounds featuring the 1,4-diazepane scaffold is highly dependent on the nature and position of its substituents. The two nitrogen atoms within the ring provide key points for chemical modification, allowing for the introduction of various side chains that can profoundly influence molecular interactions.
For instance, in the development of sigma (σ) receptor ligands, substituting one of the diazepane nitrogens with bulky bicyclic aromatic groups, such as benzofuran (B130515) or quinoline (B57606) moieties, has been shown to significantly enhance binding affinity. slideshare.net Specifically, a benzofuran derivative demonstrated the highest affinity for the σ1 receptor subtype. slideshare.net Further substitution on a benzyl (B1604629) group attached to the other nitrogen with 2,4-dimethyl groups was found to improve the affinity for the σ2 receptor over the σ1 receptor. slideshare.net
In the context of farnesyltransferase inhibitors, SAR studies have focused on introducing a variety of hydrophobic substituents onto the 1,4-diazepane scaffold to optimize interactions with the enzyme's active site. acs.org The addition of a phenyl group to the diazepane ring itself was also explored to further probe these interactions. acs.org For T-type calcium channel blockers, modifications to a fused benzodiazepine (B76468) scaffold, including the introduction of a nitrogen atom into the aromatic ring to form a pyridodiazepine, were shown to improve metabolic stability while maintaining potent channel blocking activity. acs.org
Identification of Key Pharmacophoric Elements for Specific Molecular Targets
A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. dovepress.com For 1,4-diazepane derivatives, different pharmacophoric models have been proposed depending on the target class.
For farnesyltransferase inhibitors, a successful pharmacophore model consists of four key features: one hydrogen-bond acceptor, one hydrophobic point, and two aromatic rings. nih.gov This model suggests that the 1,4-diazepane scaffold serves as a core to correctly orient these features for optimal binding within the enzyme's active site. nih.gov
In the case of sigma (σ1) receptor ligands, a widely accepted pharmacophore model includes a basic amino group (a positive ionizable feature) and two distinct hydrophobic regions. frontiersin.org More refined, 3D-pharmacophore models have been developed that consist of one positive ionizable feature and four hydrophobic features. frontiersin.org The 1,4-diazepane ring can act as the central scaffold that positions a nitrogen atom to serve as the positive ionizable feature and presents substituents that fulfill the hydrophobic requirements of the pharmacophore. nih.gov
For modulators of ion channels, pharmacophore models often incorporate features such as hydrophobic groups and hydrogen bond donors/acceptors arranged in a specific spatial orientation to interact with the channel protein. nih.gov The flexible seven-membered ring of the 1,4-diazepane allows its substituents to adopt conformations that can match these complex pharmacophoric requirements.
In Vitro Studies of Molecular Target Modulation
The biological effects of 1-(Pyridine-4-carbonyl)-1,4-diazepane and its analogs are investigated through a variety of in vitro assays that measure their ability to modulate specific molecular targets.
Enzyme Inhibition Studies (e.g., Kinases, COX-1/COX-2, Farnesyltransferase)
Derivatives of the 1,4-diazepane scaffold have demonstrated potent inhibitory activity against several classes of enzymes. A notable area of research has been the development of farnesyltransferase inhibitors (FTIs). Farnesyltransferase is a key enzyme in the post-translational modification of the Ras protein, which is implicated in cancer cell signaling. nih.gov A series of potent FTIs based on the 1,4-diazepane scaffold has been synthesized, with many compounds exhibiting inhibition potencies in the low nanomolar range. acs.orgnih.govacs.org
Additionally, the 1,4-diazepane scaffold is present in inhibitors of other enzymes. Ripasudil (K-115), a Rho-kinase inhibitor used for the treatment of glaucoma, features a chiral methyl group on its 1,4-diazepane ring, a modification that significantly enhances its pharmacological activity. acs.org While extensive research has been conducted on various scaffolds as cyclooxygenase (COX) inhibitors, specific data on the direct inhibition of COX-1 or COX-2 by this compound or related diazepane derivatives is not prominently available in the reviewed literature. nih.govresearchgate.netnih.govrsc.org
Below is a table summarizing the in vitro enzyme inhibition data for selected 1,4-diazepane derivatives.
| Compound Derivative | Enzyme Target | IC₅₀ (nM) |
|---|---|---|
| 1-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]methyl-4-(3-thenoyl)-1,4-diazepane | Farnesyltransferase | 1.1 |
| 1-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]methyl-4-(2-furoyl)-1,4-diazepane | Farnesyltransferase | 1.5 |
| 1-[1-(4-Cyanobenzyl)-1H-imidazol-5-yl]methyl-4-(2-thenoyl)-1,4-diazepane | Farnesyltransferase | 2.1 |
| Ripasudil (K-115) | Rho-kinase (ROCK) | Double-digit nM range |
Receptor Binding and Modulation (e.g., GPCRs, Ion Channels)
The 1,4-diazepane scaffold is a key component in molecules designed to interact with various receptors and ion channels. In the realm of G-protein coupled receptors (GPCRs), derivatives have been developed as agonists for melanocortin receptors (MC1R and MC4R), which are involved in energy homeostasis. nih.govresearchgate.netnih.gov The related 1,4-benzodiazepine-2,5-dione template has yielded agonists with nanomolar potency at these receptors. researchgate.netnih.govjohnshopkins.edu Furthermore, 4-N-aryl- researchgate.netacs.orgdiazepane ureas have been identified as potent functional antagonists of the chemokine receptor CXCR3, with IC₅₀ values around 60 nM in calcium mobilization assays. nih.gov
Regarding ion channels, a series of 1,4-diazepane derivatives were synthesized and evaluated as T-type calcium channel blockers, leading to the discovery of a potent and selective candidate. bwise.kracs.orgnih.gov The sigma (σ) receptors, which are not classical GPCRs or ion channels but are known to modulate ion channel activity, are also significant targets. slideshare.net A series of diazepane-containing derivatives showed high affinity for both σ1 and σ2 receptors, with some compounds displaying Ki values in the single-digit nanomolar range for the σ1 receptor. slideshare.netnih.gov
The table below presents in vitro receptor modulation data for representative compounds containing the 1,4-diazepane or a closely related scaffold.
| Compound Derivative Class | Molecular Target | Modulation | Activity (IC₅₀ or Kᵢ) |
|---|---|---|---|
| 4-N-Aryl- researchgate.netacs.orgdiazepane ureas | CXCR3 (GPCR) | Antagonist | ~60 nM (IC₅₀) |
| 1,4-Benzodiazepine-2,5-diones | Melanocortin Receptors (GPCR) | Agonist | Nanomolar potency |
| Substituted 1,4-diazepane | T-type Calcium Channels (Ion Channel) | Blocker | Potent activity reported |
| Benzofuran-substituted diazepane | Sigma-1 Receptor | Ligand | 8.0 nM (Kᵢ) |
| Quinoline-substituted diazepane | Sigma-1 Receptor | Ligand | 19 nM (Kᵢ) |
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Future Directions and Emerging Research Avenues for 1 Pyridine 4 Carbonyl 1,4 Diazepane Research
Advancement of Sustainable and Efficient Synthetic Methodologies
The traditional synthesis of amide bonds, a key structural feature of 1-(Pyridine-4-carbonyl)-1,4-diazepane, often relies on stoichiometric activating agents and hazardous solvents, leading to significant chemical waste. Future research will undoubtedly focus on the development of more sustainable and efficient synthetic protocols. This includes the exploration of catalytic direct amidation reactions that minimize waste and energy consumption.
Key areas for advancement include:
Catalytic Amide Bond Formation: The use of catalysts such as boric acid derivatives or transition metals can facilitate the direct condensation of a carboxylic acid (isonicotinic acid) and an amine (1,4-diazepane), generating water as the only byproduct.
Enzymatic Synthesis: Biocatalysis, employing enzymes like Candida antarctica lipase B (CALB), offers a highly selective and environmentally benign route to amide bond formation under mild reaction conditions.
Green Solvents: A shift away from conventional chlorinated solvents towards greener alternatives like water, ethanol, or cyclopentyl methyl ether (CPME) will be crucial. Research into solvent-free reaction conditions is also a promising avenue.
Flow Chemistry: Continuous flow synthesis can offer improved reaction control, higher yields, and enhanced safety, making it an attractive platform for the large-scale, efficient production of this compound.
| Synthetic Approach | Key Advantages |
| Catalytic Direct Amidation | Reduced waste, atom economy, lower energy consumption. |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, biodegradable catalyst. |
| Use of Green Solvents | Reduced environmental impact, improved safety profile. |
| Flow Chemistry | Enhanced reaction control, scalability, improved safety. |
Exploration of Novel Molecular Targets for Biological Activity
While the full biological profile of this compound is yet to be elucidated, preliminary investigations into structurally related 1,4-diazepane derivatives suggest a promising starting point for future research. A significant body of work has identified various 1,4-diazepane-based compounds as potent ligands for sigma receptors (σR), which are involved in a multitude of cellular functions and are implicated in various central nervous system (CNS) disorders.
Future research should, therefore, focus on:
Sigma Receptor Binding Assays: Comprehensive in vitro binding studies are necessary to determine the affinity and selectivity of this compound for σ1 and σ2 receptor subtypes.
Functional Assays: Elucidating whether the compound acts as an agonist, antagonist, or allosteric modulator at these receptors is a critical next step.
Exploration of Other CNS Targets: Given the structural similarities to known psychoactive compounds, screening against a broader panel of CNS receptors and enzymes is warranted to identify potential off-target effects or novel therapeutic applications.
Mechanism of Action Studies: Should significant biological activity be confirmed, in-depth studies to unravel the downstream signaling pathways and molecular mechanisms will be essential for drug development.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. These powerful computational tools can be leveraged to accelerate the design and optimization of novel analogs of this compound with improved biological activity and pharmacokinetic properties.
Future applications of AI and ML in this area include:
Predictive Modeling: Development of Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel derivatives based on their chemical structure.
De Novo Drug Design: Employing generative AI models to design novel molecules with desired properties, such as high affinity for a specific molecular target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Virtual Screening: Utilizing ML-based scoring functions to efficiently screen large virtual libraries of compounds to identify promising candidates for synthesis and biological evaluation.
Lead Optimization: Applying AI algorithms to guide the iterative process of modifying a lead compound to enhance its potency, selectivity, and drug-like properties.
| AI/ML Application | Potential Impact on Research |
| Predictive Modeling (QSAR) | Accelerates the identification of structure-activity relationships. |
| De Novo Drug Design | Enables the exploration of novel chemical space for improved compounds. |
| Virtual Screening | Reduces the time and cost associated with identifying hit compounds. |
| Lead Optimization | Facilitates the design of drug candidates with enhanced properties. |
Diversification of Research Applications beyond Traditional Medicinal Chemistry (e.g., Agrochemicals, Material Science)
While the primary focus of research on this compound is likely to remain within medicinal chemistry, its structural motifs suggest potential applications in other scientific domains. The pyridine (B92270) carboxamide scaffold is a well-established pharmacophore in the agrochemical industry, and pyridine-containing ligands are of interest in material science.
Future research could explore:
Agrochemical Applications: Screening this compound and its derivatives for fungicidal, insecticidal, or herbicidal activity. The pyridine carboxamide moiety is a known inhibitor of succinate dehydrogenase (SDH) in fungi, a validated target for fungicides. nih.gov
Material Science: Investigating the potential of this compound as a ligand for the formation of metal-organic frameworks (MOFs) or other coordination polymers. The pyridine nitrogen and the diazepine (B8756704) ring offer potential coordination sites for metal ions, which could lead to materials with interesting catalytic, sensing, or gas storage properties.
Functional Dyes and Probes: Modification of the core structure could lead to the development of fluorescent probes for biological imaging or functional dyes with applications in materials science.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(Pyridine-4-carbonyl)-1,4-diazepane, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, diazepane derivatives are often prepared by reacting pyridine-4-carbonyl chloride with 1,4-diazepane in anhydrous conditions using a base like triethylamine. Intermediate characterization involves H NMR (e.g., δ 1.29–1.33 ppm for ethyl groups, δ 3.62 ppm for diazepane protons) and mass spectrometry to confirm structural integrity .
Q. How is NMR spectroscopy utilized to confirm the structure of this compound?
- Methodological Answer : H NMR analysis in deuterated DMSO at 400 MHz resolves proton environments, such as methylene groups in the diazepane ring (δ 1.47–1.72 ppm) and pyridine aromatic protons (δ 7.5–8.5 ppm). Multiplicity patterns (e.g., triplets for ethyl groups, J=12 Hz) and integration ratios validate substitution patterns .
Q. What in vitro models are suitable for initial antimicrobial activity screening?
- Methodological Answer : Use standardized microbial strains (e.g., E. coli, S. aureus) in broth microdilution assays. Prepare compound dilutions in DMSO, incubate at 37°C for 24 hours, and measure MIC (Minimum Inhibitory Concentration) values. Compare results to positive controls (e.g., ciprofloxacin) to assess potency .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
- Methodological Answer : Employ a 2 factorial design to test variables: temperature (25–60°C), catalyst loading (0.5–2 mol%), and reaction time (6–24 hours). Analyze main effects and interactions using ANOVA. For instance, higher temperatures may reduce reaction time but increase side products, requiring a balance identified via response surface methodology .
Q. How should researchers resolve contradictions in bioactivity data between studies?
- Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., assay protocols, solvent systems). Replicate experiments under standardized conditions, including control groups (e.g., untreated samples and reference drugs) to isolate compound-specific effects. Cross-validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) with homology-modeled receptors. Validate docking poses via molecular dynamics simulations (50 ns trajectories) in explicit solvent. Compare binding energies (ΔG) to known inhibitors and correlate with experimental IC values .
Q. How can structure-activity relationship (SAR) studies differentiate pharmacophores in analogs?
- Methodological Answer : Synthesize derivatives with modifications to the pyridine ring (e.g., electron-withdrawing groups) or diazepane substituents. Test in parallel bioassays and analyze trends using QSAR models. For instance, bulky substituents on diazepane may enhance membrane permeability but reduce solubility .
Q. What methods validate molecular docking predictions experimentally?
- Methodological Answer : Perform site-directed mutagenesis on predicted receptor binding residues (e.g., replacing lysine with alanine). Measure changes in binding affinity via surface plasmon resonance (SPR). Discrepancies between computational and experimental ΔG values indicate limitations in force field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
